molecular formula C9H12FN3O3 B12101235 Endalin CAS No. 106908-12-7

Endalin

Cat. No.: B12101235
CAS No.: 106908-12-7
M. Wt: 229.21 g/mol
InChI Key: QBEIABZPRBJOFU-UHFFFAOYSA-N
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Preparation Methods

The preparation of Endalin involves synthetic routes that typically include the formation of the pyrimidine ring followed by the attachment of the ribose moiety. Specific reaction conditions and industrial production methods are not extensively documented in the literature. general methods for synthesizing pyrimidine nucleosides involve the use of protected ribose derivatives and pyrimidine bases under acidic or basic conditions .

Chemical Reactions Analysis

Endalin undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrimidine ring, where various substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Endalin exerts its effects primarily by inhibiting Na+,K±ATPase activity. This enzyme is responsible for maintaining the balance of sodium and potassium ions across the cell membrane. This compound’s inhibitory effect is similar to that of ouabain, a well-known cardiac glycoside. It inhibits Na+,K±ATPase non-competitively with ATP, and its effect is facilitated by sodium ions while being decreased by potassium ions . This inhibition leads to a decrease in the Na+ pump activity in human erythrocytes and reduces serotonin uptake by human platelets .

Properties

IUPAC Name

4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEIABZPRBJOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106908-12-7
Record name Endalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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